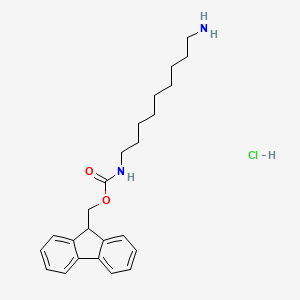

Fmoc-DANon HCl

CAS No.: 1822868-57-4

Cat. No.: VC6894716

Molecular Formula: C24H32N2O2

Molecular Weight: 380.532

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1822868-57-4 |

|---|---|

| Molecular Formula | C24H32N2O2 |

| Molecular Weight | 380.532 |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(9-aminononyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C24H32N2O2.ClH/c25-16-10-4-2-1-3-5-11-17-26-24(27)28-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23;/h6-9,12-15,23H,1-5,10-11,16-18,25H2,(H,26,27);1H |

| Standard InChI Key | RTBUMTIGWPELLG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCN.Cl |

Introduction

Chemical Identity and Structural Features of Fmoc-DANon HCl

Fmoc-DANon HCl is a synthetic amino acid derivative where the α-amino group of diamino nonanoic acid (DANon) is protected by the Fmoc group, and the compound is isolated as a hydrochloride salt. The Fmoc group () provides alkali-labile protection, while the hydrochloride salt enhances solubility in polar aprotic solvents like -dimethylformamide (DMF) and dichloromethane (DCM) . The DANon backbone, a nine-carbon chain with two amine groups, enables unique structural flexibility and functionalization opportunities in peptide design.

Molecular Properties

-

Molecular Formula:

-

Molecular Weight: 453.96 g/mol (calculated)

-

Solubility: >50 mg/mL in DMF, DCM, and acetonitrile; limited solubility in water .

The hydrochloride salt form stabilizes the compound during storage and prevents racemization during coupling reactions .

Synthesis of Fmoc-DANon HCl

Protection of Diamino Nonanoic Acid

The synthesis begins with the Fmoc protection of DANon’s α-amine. Fmoc-Cl (9-fluorenylmethyl chloroformate) is typically employed under mildly basic conditions (pH 8–9) in tetrahydrofuran (THF) or DMF . The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Fmoc-Cl, forming a stable urethane linkage. Excess reagents are removed by liquid-liquid extraction, and the product is precipitated in cold ether .

Key Reaction Conditions:

-

Molar Ratio: Fmoc-Cl:DANon = 1.2:1 (ensures complete protection) .

-

Reaction Time: 2–4 hours at 0–4°C (minimizes side reactions) .

Salt Formation and Purification

The Fmoc-protected DANon is treated with hydrochloric acid (HCl) in ethyl acetate to form the hydrochloride salt. Crystallization from ethanol/ether yields a white crystalline solid. Purity is assessed via reverse-phase high-performance liquid chromatography (RP-HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Analytical Characterization

HPLC Analysis

RP-HPLC with UV detection (λ = 265 nm, Fmoc absorption) is standard for quantifying Fmoc-DANon HCl. A C18 column and gradient elution (acetonitrile/water + 0.1% TFA) achieve baseline separation. The limit of quantitation (LOQ) for Fmoc derivatives is typically 1–10 pmol, depending on the amino acid .

Typical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 × 150 mm |

| Flow Rate | 1.0 mL/min |

| Gradient | 20–80% acetonitrile in 20 min |

| Retention Time | ~12.5 min |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 453.3 ([M+H]) and isotopic distribution matching the theoretical formula .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-DANon HCl is incorporated into peptides using standard SPPS protocols :

-

Resin Swelling: Wang or Rink amide resin in DCM/DMF.

-

Deprotection: 20% piperidine/DMF (2 × 7 min) removes the Fmoc group .

-

Coupling: Activated with DIC/OxymaPure (1:1:1 molar ratio) for 1 hour .

The DANon residue introduces a hydrophobic, flexible spacer in peptide backbones, facilitating:

-

Conformational Studies: Probing secondary structure stability.

-

Ligand Design: Spacing functional groups in receptor-binding peptides .

Cyclic Peptide Synthesis

Fmoc-DANon HCl enables side-chain-to-side-chain cyclization via its two amine groups. After linear assembly, cyclization is achieved using HATU/HOAt under dilute conditions .

Comparative Analysis with Related Fmoc-Amino Acids

| Property | Fmoc-DANon HCl | Fmoc-Ala-OH | Fmoc-Lys(Boc)-OH |

|---|---|---|---|

| Molecular Weight | 453.96 | 337.34 | 468.51 |

| Solubility in DMF | High | High | Moderate |

| Applications | Spacer, cyclization | General use | Side-chain protection |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume